N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide
Description
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide is a compound that features a unique combination of functional groups, including a cyclopropyl-1,2,4-oxadiazole ring and thiophene rings.
Properties
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-8-6-11(22-7-8)13(19)17-15-10(4-5-21-15)14-16-12(18-20-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXHENAEGHHSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. A common method includes the use of NaOH-DMSO medium at ambient temperature, which allows for the efficient formation of the 1,2,4-oxadiazole core . The reaction generally proceeds through O-acylation of amidoxime followed by cyclodehydration into the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving amidoximes and carboxylic acid derivatives can be scaled up for industrial applications. The use of appropriate solvents and reaction conditions is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in reactions characteristic of its oxadiazole, thiophene, and carboxamide functional groups:
1.1 Oxidation Reactions
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Thiophene Oxidation : The thiophene rings undergo oxidation under controlled conditions. For example, hydrogen peroxide (H₂O₂) in acetic acid converts the thiophene moiety to thiophene-1,1-dioxide derivatives.
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Oxadiazole Stability : The 1,2,4-oxadiazole ring remains stable under mild oxidizing conditions but may degrade under strong oxidative agents like KMnO₄ .
1.2 Reduction Reactions
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Oxadiazole Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to form amidine derivatives, altering electronic properties .
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Amide Reduction : LiAlH₄ selectively reduces the carboxamide group to a primary amine .
1.3 Substitution Reactions
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Electrophilic Aromatic Substitution (EAS) : Bromination (Br₂/FeBr₃) occurs at the α-position of the thiophene ring due to its electron-rich nature .
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Nucleophilic Attack : The oxadiazole’s N-atoms engage in nucleophilic substitutions with alkyl halides (e.g., methyl iodide) to form quaternary salts .
1.4 Hydrolysis
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Acidic or basic hydrolysis cleaves the carboxamide group, yielding 4-methylthiophene-2-carboxylic acid and the corresponding amine .
Reaction Mechanisms
2.1 Oxadiazole Ring-Opening
Under acidic conditions (e.g., HCl), the oxadiazole ring undergoes hydrolysis to form a nitrile and hydroxylamine derivative :
This reaction is critical for modifying bioactivity .
2.2 Thiophene Functionalization
Electrophilic bromination proceeds via a σ-complex intermediate, with regioselectivity governed by the oxadiazole’s electron-withdrawing effect .
Experimental Conditions and Yields
Key reaction parameters and outcomes are summarized below:
Factors Influencing Reactivity
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Steric Effects : The cyclopropyl group on the oxadiazole imposes steric hindrance, slowing nucleophilic attacks on the adjacent nitrogen.
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Electronic Effects : Electron-withdrawing oxadiazole enhances electrophilic substitution on thiophene .
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Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates for substitution reactions .
Scientific Research Applications
Anticancer Activity
The compound's structure suggests it may possess anticancer properties. Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide have shown the ability to inhibit telomerase activity, which is crucial for cancer cell proliferation.
Table 1: Anticancer Activity of Oxadiazole Derivatives
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. The oxadiazole moiety is known for its effectiveness against resistant bacterial strains.
Table 2: Antimicrobial Activity
| Compound | Microbial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| 1 | Methicillin-resistant S. aureus | 32 | |
| 2 | E. coli | 256 |
Enzyme Inhibition and Receptor Binding
The unique structure of this compound allows it to interact with various biological targets. The oxadiazole ring can act as a hydrogen bond acceptor, enhancing binding affinity to enzymes or receptors. Studies have shown that compounds with similar structures can effectively inhibit specific enzymes involved in disease pathways.
Case Study: GABA Modulators
Research on related compounds has highlighted their potential as GABA modulators, which are crucial in treating neurological disorders. The binding studies indicated strong affinities for GABAergic sites, suggesting that this compound could be developed further in this domain .
Material Science Applications
The stability and reactivity of this compound make it suitable for material science applications. Its unique chemical properties can be leveraged to develop new materials with specific functionalities.
Potential Applications in Polymer Science
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce new functionalities such as conductivity or thermal stability. Research on similar thiophene derivatives has shown promise in creating advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide involves its interaction with molecular targets and pathways. The oxadiazole ring is known for its ability to inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes . The thiophene rings contribute to the compound’s stability and ability to interact with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide is unique due to its combination of a cyclopropyl-1,2,4-oxadiazole ring and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C19H19N3O4S
- IUPAC Name : this compound
This compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized from amidoximes and carboxylic acids under dehydrating conditions.
- Thiophene Functionalization : The thiophene component is introduced through acylation reactions.
- Final Coupling : The final product is obtained by coupling the thiophene derivative with the oxadiazole moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, a study on related oxadiazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including HepG2 and PC-3. Notably, some derivatives exhibited IC₅₀ values lower than those of established chemotherapeutics like fluorouracil .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce G2/M phase cell cycle arrest in cancer cells.
- Modulation of Signaling Pathways : These compounds may interact with key signaling pathways involved in cancer progression and apoptosis.
Study 1: Antiproliferative Effects
A comparative study evaluated the antiproliferative effects of various thiophene and oxadiazole derivatives against multiple cancer cell lines. The results indicated that compounds with the oxadiazole structure significantly inhibited cell growth compared to controls. The most potent compound in this series demonstrated an IC₅₀ value of 5.09 μM against HepG2 cells .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Fluorouracil | HepG2 | 10.0 |
| N-[3-(3-cyclopropyl... | HepG2 | 5.09 |
| N-[3-(3-cyclopropyl... | PC-3 | 3.70 |
Study 2: Structure–Activity Relationship (SAR)
An extensive SAR analysis was conducted to determine the influence of different substituents on biological activity. The presence of electron-withdrawing groups on the thiophene ring significantly enhanced potency against cancer cell lines, indicating that electronic properties play a crucial role in the biological activity of these compounds .
Q & A
Basic: What are the key steps in synthesizing N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide?
The synthesis typically involves:
Oxadiazole ring formation : Cyclocondensation of thioamide precursors with hydroxylamine derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF) to generate the 1,2,4-oxadiazole moiety .
Thiophene functionalization : Coupling reactions (e.g., Suzuki-Miyaura or nucleophilic aromatic substitution) to introduce the cyclopropyl group and thiophene-carboxamide backbone .
Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiophene-carboxylic acid and the amino-substituted thiophene intermediate .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the pure product .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, oxadiazole carbons at ~165–170 ppm) .
- IR spectroscopy : Amide C=O stretch (~1680 cm) and oxadiazole C=N absorption (~1600 cm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) and fragmentation patterns .
Advanced: How can computational methods optimize reaction conditions for its synthesis?
- Solvent selection : Use the Polarizable Continuum Model (PCM) to predict solvent effects on reaction rates. For example, DMF may stabilize charge-separated intermediates in cyclocondensation steps .
- Transition-state modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify energy barriers for oxadiazole formation, guiding temperature and catalyst optimization .
- Reactivity analysis : Frontier Molecular Orbital (FMO) theory predicts regioselectivity in thiophene functionalization .
Advanced: What strategies resolve contradictions in bioactivity data across different assays?
- Dose-response refinement : Use Hill slope analysis to distinguish between true activity and assay interference (e.g., aggregation-based false positives) .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess whether rapid degradation explains inconsistent IC values in cell-based vs. biochemical assays .
- Structural analogs : Synthesize derivatives with modified oxadiazole substituents (e.g., replacing cyclopropyl with methyl) to isolate pharmacophore contributions .
Advanced: How does the compound’s electronic structure influence its solubility and reactivity?
- Hückel calculations : The electron-deficient oxadiazole ring reduces solubility in nonpolar solvents but enhances π-π stacking with aromatic residues in target proteins .
- LogP prediction : The cyclopropyl group lowers logP (~2.5) compared to bulkier alkyl substituents, improving aqueous solubility for in vitro assays .
- Tautomerism analysis : Oxadiazole tautomerization (1,2,4-oxadiazole ↔ 1,3,4-oxadiazole) may affect binding affinity; -NMR can identify dominant tautomers .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of the thiophene sulfur or cyclopropyl ring .
- Light exposure : Protect from UV light using amber vials to avoid photodegradation of the oxadiazole moiety .
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the carboxamide group .
Advanced: How can crystallography validate the compound’s 3D structure?
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key metrics: R-factor < 5%, bond length deviations < 0.02 Å. The oxadiazole-thiophene dihedral angle (~30°) confirms planarity .
- Twinned data handling : For imperfect crystals, employ SHELXD/SHELXE pipelines to resolve ambiguities in space group assignment .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystal packing .
Advanced: What in silico approaches predict its pharmacokinetic properties?
- ADMET profiling : Use SwissADME to estimate bioavailability (e.g., %ABS = 65–70%), CYP450 inhibition risks, and blood-brain barrier permeability .
- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma protein binding and half-life .
- Metabolite prediction : GLORYx predicts primary oxidation sites (e.g., cyclopropyl ring opening) for proactive metabolite synthesis .
Basic: How is purity assessed before biological testing?
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time > 95% homogeneity .
- Elemental analysis : Carbon and nitrogen percentages must align with theoretical values within ±0.4% .
- TLC monitoring : R values in ethyl acetate/hexane (1:1) confirm absence of byproducts during synthesis .
Advanced: What mechanistic studies elucidate its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to kinases or GPCRs; fit data to a 1:1 Langmuir model .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven binding (ΔH < 0) to confirm hydrogen-bond interactions with target proteins .
- Cryo-EM : For large targets (e.g., viral polymerases), resolve binding poses at 3–4 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
